Cas no 896324-05-3 (2-({7-chloro-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-phenylacetamide)

2-({7-chloro-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-phenylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-({7-chloro-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-phenylacetamide
- Acetamide, 2-[(7-chloro-4-oxo-4H-pyrido[1,2-a]-1,3,5-triazin-2-yl)thio]-N-phenyl-
- AKOS024659190
- 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide
- 2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenylacetamide
- F2543-0827
- 896324-05-3
- 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide
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- Inchi: 1S/C15H11ClN4O2S/c16-10-6-7-12-18-14(19-15(22)20(12)8-10)23-9-13(21)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,21)
- InChI Key: SLFCIDVXZGTHAW-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1)(=O)CSC1=NC(=O)N2C=C(Cl)C=CC2=N1
Computed Properties
- Exact Mass: 346.0291245g/mol
- Monoisotopic Mass: 346.0291245g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 635
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 99.4Ų
Experimental Properties
- Density: 1.49±0.1 g/cm3(Predicted)
- pka: 12.81±0.70(Predicted)
2-({7-chloro-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2543-0827-30mg |
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide |
896324-05-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2543-0827-20mg |
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide |
896324-05-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2543-0827-15mg |
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide |
896324-05-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2543-0827-10μmol |
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide |
896324-05-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2543-0827-1mg |
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide |
896324-05-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2543-0827-50mg |
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide |
896324-05-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2543-0827-10mg |
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide |
896324-05-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2543-0827-40mg |
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide |
896324-05-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2543-0827-3mg |
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide |
896324-05-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2543-0827-5mg |
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide |
896324-05-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
2-({7-chloro-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-phenylacetamide Related Literature
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
Additional information on 2-({7-chloro-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-phenylacetamide
Introduction to 2-({7-chloro-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-phenylacetamide and Its Significance in Modern Chemical Biology
Chemical biology has witnessed remarkable advancements in the development of novel compounds that exhibit significant therapeutic potential. Among these, 2-({7-chloro-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-phenylacetamide (CAS No: 896324-05-3) stands out as a compound of considerable interest. This compound belongs to a class of heterocyclic sulfonamides that have garnered attention for their diverse biological activities. The structural complexity and unique chemical properties of this molecule make it a promising candidate for further exploration in drug discovery and molecular medicine.
The< strong>7-chloro-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl moiety is a key feature of this compound, contributing to its distinct pharmacophoric properties. This moiety is known to interact with various biological targets, making it a valuable scaffold for designing molecules with enhanced binding affinity and selectivity. The presence of a sulfanyl group further enhances the compound's potential by introducing additional interaction points with biological receptors. These features collectively contribute to the compound's< strong> N-phenylacetamide core, which is well-documented for its role in modulating biological pathways.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with therapeutic applications. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The< strong>2-(sulfanyl)-N-phenylacetamide structure of our compound aligns with this trend, as it combines the benefits of sulfonamide chemistry with the versatility of phenylacetamide derivatives. This combination has shown promise in preclinical studies, where the compound demonstrated notable efficacy in modulating key signaling pathways associated with various diseases.
The< strong>CAS No: 896324-05-3 designation provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and patent filings. This standardized nomenclature ensures that researchers worldwide can accurately reference and utilize the compound in their studies. The chemical synthesis of this molecule involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex heterocyclic core, highlighting the compound's synthetic challenge and the expertise required for its production.
The pharmacological profile of< strong>2-(7-chloro-4-oxo-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]-N-phenoacetamide has been extensively studied in recent years. Preclinical data indicate that this compound exhibits potent activity against several targets relevant to human health. Notably, it has shown promise in inhibiting key enzymes involved in cancer progression and inflammatory responses. These findings have prompted further investigation into its potential as a therapeutic agent. Researchers are exploring its efficacy in animal models and evaluating its safety profile for future clinical applications.
The structural diversity of< strong>sulfonamides, particularly those incorporating heterocyclic scaffolds like pyrido[1,2-a][1,3,5]triazine derivatives, offers a rich landscape for drug discovery. The< strong>N-phenylacetamide moiety is particularly noteworthy for its ability to modulate protein-protein interactions and enzyme activity. By combining this moiety with other pharmacophoric elements such as chloro substituents on the pyrido triazine ring, researchers can fine-tune the biological activity of the compound. This approach has led to the identification of several lead compounds that are now being optimized for clinical use.
The synthesis and characterization of< strong>CAS No: 896324-05-3 have been subjects of numerous scientific publications. These studies have not only contributed to our understanding of the compound's structure but also provided insights into its mechanism of action. Advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry have been employed to elucidate its molecular structure and confirm its identity. Additionally, computational methods have been used to predict its binding interactions with biological targets, aiding in the rational design of derivatives with improved properties.
The potential applications of< strong>7-chloro-pyrido[1,2-a][1,3,5]triazin-sulfanyl]-N-phenoacetamide extend beyond oncology and inflammation research. Emerging evidence suggests that this compound may also have utility in treating neurological disorders and infectious diseases. The ability of sulfonamides to interact with diverse biological targets makes them versatile tools for modulating disease-related pathways. Further research is needed to fully explore these possibilities and translate preclinical findings into clinical benefits for patients.
In conclusion,< strong>2-(7-chloro-pyrido[1,2-a][1,
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